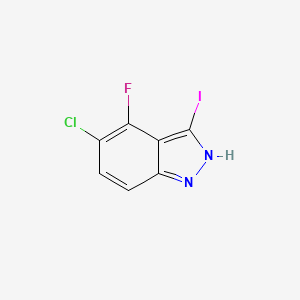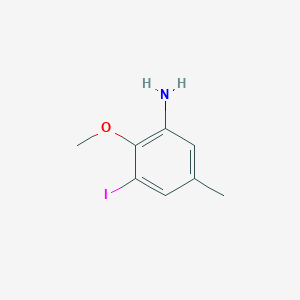
3-Iodo-2-methoxy-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method is the Sandmeyer reaction, where the amino group of 2-methoxy-5-methylaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, in a substitution reaction with sodium azide, the product would be 3-azido-2-methoxy-5-methylaniline.
Applications De Recherche Scientifique
3-Iodo-2-methoxy-5-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methoxy-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Iodo-5-methylaniline: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-5-methylaniline:
2-Iodo-5-methoxybenzenamine: Similar structure but different substitution pattern, leading to distinct reactivity.
Uniqueness: 3-Iodo-2-methoxy-5-methylaniline is unique due to the combination of the iodine atom, methoxy group, and methyl group on the benzene ring. This specific arrangement imparts unique chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
3-iodo-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 |
Clé InChI |
CJIQJXYUAJMNFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
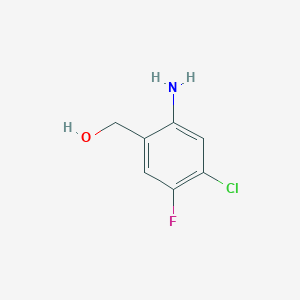
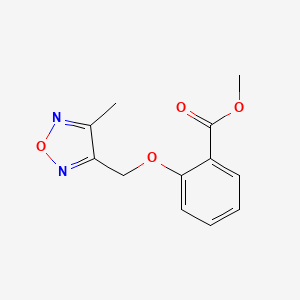
![[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate](/img/structure/B12859228.png)
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
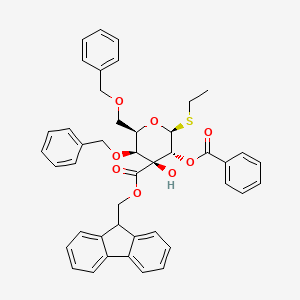

![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)



